molecular formula C17H17N5S B2927476 N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine CAS No. 303756-66-3

N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine

Cat. No. B2927476
CAS RN: 303756-66-3
M. Wt: 323.42
InChI Key: VWSOFAVFWSTRDU-UHFFFAOYSA-N
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Description

Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity, offering many well-known versatile synthetic tools in organic synthesis . It’s inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .


Chemical Reactions Analysis

Benzotriazole can activate molecules toward numerous transformations . For example, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH 2 Cl 2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .

Future Directions

The future of benzotriazole methodology looks promising. It’s recognized as a versatile, useful, and most successful synthesis protocol . It’s being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions .

properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-11(2)16(22-14-9-5-3-7-12(14)20-21-22)19-17-18-13-8-4-6-10-15(13)23-17/h3-11,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSOFAVFWSTRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC1=NC2=CC=CC=C2S1)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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